molecular formula C26H24ClNO2 B14160161 1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol CAS No. 3534-83-6

1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol

Cat. No.: B14160161
CAS No.: 3534-83-6
M. Wt: 417.9 g/mol
InChI Key: UEXPFINZZGEJOO-UHFFFAOYSA-N
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Description

1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol typically involves multi-step organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the naphthalene ring.

    Reduction: The acyl group is then reduced to an alkane.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch reactors, where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents would be tailored to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol is unique due to its specific substitution pattern and the presence of both naphthalene and benzylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

3534-83-6

Molecular Formula

C26H24ClNO2

Molecular Weight

417.9 g/mol

IUPAC Name

1-[[benzyl-[(5-chloro-2-hydroxy-3-methylphenyl)methyl]amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C26H24ClNO2/c1-18-13-22(27)14-21(26(18)30)16-28(15-19-7-3-2-4-8-19)17-24-23-10-6-5-9-20(23)11-12-25(24)29/h2-14,29-30H,15-17H2,1H3

InChI Key

UEXPFINZZGEJOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC2=CC=CC=C2)CC3=C(C=CC4=CC=CC=C43)O)Cl

Origin of Product

United States

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